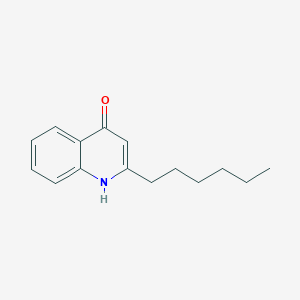
2-Hexylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinoline core with a hexyl group attached to the second position and a keto group at the fourth position
Applications De Recherche Scientifique
2-Hexylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of quinoline-based therapeutics.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to exhibit a wide range of pharmacological activities
Mode of Action
The mode of action of 2-Hexylquinolin-4(1H)-one is currently unknown. Quinoline derivatives are known to interact with various biological targets, leading to a range of physiological changes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a range of downstream effects
Result of Action
Quinoline derivatives are known to have various physiological effects, including antimicrobial, antiviral, antitumor, and antifibrotic activities
Analyse Biochimique
Biochemical Properties
2-Hexylquinolin-4(1H)-one interacts with various enzymes and proteins. The production of this compound in Pseudomonas aeruginosa is dependent on the activity of the gene pqsA, which converts anthranilate to anthraniloyl-CoA . The production of the resulting alkyl-quinolones (AQs) is mediated by the activity of enzymes encoded by the pqs operon .
Molecular Mechanism
It is known that its production is mediated by the activity of enzymes encoded by the pqs operon .
Metabolic Pathways
This compound is involved in the metabolic pathways of Pseudomonas aeruginosa. The gene pqsA converts anthranilate to anthraniloyl-CoA, which is a key step in the production of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aldehyde and a ketone in the presence of an amine catalyst. For this compound, the starting materials typically include 2-aminobenzaldehyde and hexanone. The reaction is carried out under acidic or basic conditions, often using acetic acid or sodium hydroxide as the catalyst.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. This method is less commonly used for this compound due to the harsh reaction conditions and lower yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Large-scale production often employs continuous flow reactors to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-Hexylquinolin-4-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Hexylquinolin-4-ol.
Substitution: Halogenated or nitrated quinoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 2-Hexylquinolin-4(1H)-one, known for its wide range of biological activities.
2-Phenylquinoline: Another derivative with a phenyl group at the second position, studied for its antimicrobial properties.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the fourth position, known for its use in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the hexyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to other quinoline derivatives.
Propriétés
IUPAC Name |
2-hexyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMEGDHHAYDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
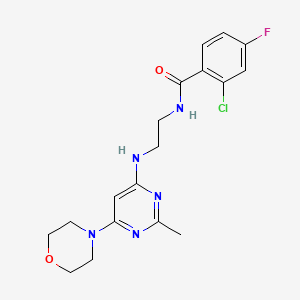
![1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine](/img/structure/B2446933.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2446935.png)
![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2446939.png)
![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)
![9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446941.png)
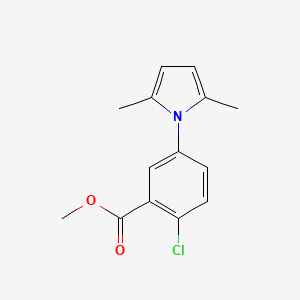
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2446945.png)
![N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2446946.png)
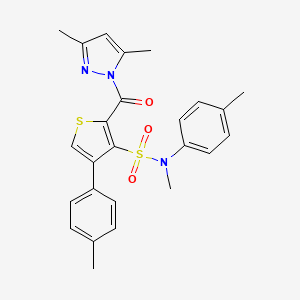
![N-(2-cyanoethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2446948.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea](/img/structure/B2446951.png)
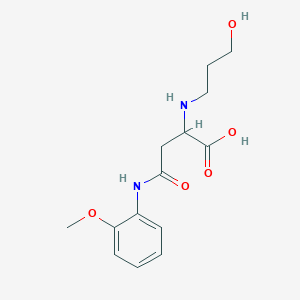
![METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2446953.png)
